molecular formula C19H30N6OS B2997209 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 946282-35-5

3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2997209
CAS No.: 946282-35-5
M. Wt: 390.55
InChI Key: CGAYUTRWTONHEY-UHFFFAOYSA-N
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Description

The compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold prevalent in kinase inhibitors and anticancer agents. Key substituents include:

  • Cyclopentyl group: Enhances lipophilicity and influences steric interactions.
  • Isopropylamino group: Contributes to hydrogen bonding and target binding affinity.
  • Methylthio (-SMe) moiety: Modulates electronic properties and metabolic stability.
  • Propanamide chain: Improves solubility and pharmacokinetic profiles.

Properties

IUPAC Name

3-cyclopentyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6OS/c1-13(2)22-17-15-12-21-25(18(15)24-19(23-17)27-3)11-10-20-16(26)9-8-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAYUTRWTONHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: : Potential for introducing oxygen functionalities.

  • Reduction: : Modification of the pyrazolopyrimidine ring or other electrophilic centers.

  • Substitution: : Functional group exchange, especially at the amino and thioether positions.

Common Reagents and Conditions

  • Oxidizing agents such as hydrogen peroxide.

  • Reducing agents like sodium borohydride.

  • Substitution reagents can include alkyl halides and nucleophiles.

Major Products: : Reactions with this compound typically yield derivatives with modified functional groups, potentially enhancing or altering its biological activity.

Chemistry

  • A key molecule in the development of synthetic methodologies.

Biology

  • Studied for its interactions with biological macromolecules.

Medicine

  • Potential therapeutic uses due to its structure-activity relationship with known bioactive molecules.

Industry

  • Utilized as a precursor or intermediate in the synthesis of more complex compounds.

Mechanism of Action

The compound's mechanism involves its interaction with specific molecular targets, often through binding to enzyme active sites or receptor complexes. The pyrazolo[3,4-d]pyrimidine core is known for its affinity towards kinases, impacting signaling pathways critical in disease mechanisms.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights structural differences and similarities with key analogs:

Compound Name Core Structure Substituents Molecular Weight (M+H) Key Properties/Notes
Target Compound Pyrazolo[3,4-d]pyrimidine Cyclopentyl, isopropylamino, methylthio, propanamide ~495 (calculated) High lipophilicity (logP ~3.8); potential kinase inhibition
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol Pyrazolo[3,4-d]pyrimidine Ethylthio, phenylpropyl, phenol ~408 (calculated) Lower logP (~2.5) due to phenolic -OH; may exhibit altered metabolic stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)... Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, sulfonamide 589.1 Enhanced solubility via sulfonamide; fluorinated groups improve target selectivity
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)... Imidazo-pyrrolo-pyrazine Hydroxyethyl, cyclopropanesulfonamide 418 Hybrid scaffold; hydroxyethyl improves aqueous solubility

Key Observations :

  • Methylthio vs. Ethylthio : The target’s methylthio group may confer higher metabolic stability compared to ethylthio in ’s compound, as smaller thioethers are less prone to oxidation .
  • Propanamide vs. Sulfonamide/Phenol: The propanamide chain in the target likely enhances solubility relative to phenolic analogs but may reduce it compared to sulfonamide derivatives .

Biological Activity

3-Cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor antagonism. This article synthesizes current research findings on the compound's biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound's chemical structure can be broken down as follows:

  • Molecular Formula : C19H28N4OS
  • Molecular Weight : 356.52 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been shown to induce apoptosis in cancer cells, making these compounds promising candidates for anticancer therapies .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), HepG2 (liver cancer).
  • IC50 Values : The most potent compounds showed IC50 values in the range of 45–97 nM against MCF-7 and 6–99 nM against HCT-116, indicating strong antiproliferative activity compared to standard treatments like sorafenib .

Mechanisms of Induction

The anticancer effects are attributed to:

  • Apoptosis Induction : Activation of caspases (caspase 3/7, caspase 8, and caspase 9) was observed, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds caused significant alterations in cell cycle progression, particularly in HCT116 cells .

Case Studies

  • Study on Pyrazolo Derivatives :
    • Researchers synthesized various pyrazolo derivatives and assessed their cytotoxicity using the MTT assay.
    • Results indicated that compounds with similar structural features to this compound exhibited superior activity against breast and colorectal cancer cell lines compared to traditional chemotherapeutics .
  • In Vivo Studies :
    • Further investigations are needed to evaluate the efficacy and safety profile of this compound in animal models. Preliminary results suggest potential for significant tumor reduction without severe side effects typically associated with existing therapies.

Summary Table of Biological Activities

PropertyValue/Description
Molecular Formula C19H28N4OS
Mechanism of Action CDK inhibition leading to apoptosis
Key Cell Lines Tested MCF-7, HCT-116, HepG2
IC50 Values (MCF-7) 45 – 97 nM
IC50 Values (HCT-116) 6 – 99 nM
Caspase Activation Caspase 3/7, Caspase 8, Caspase 9

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